molecular formula C21H25F3N4O4S B1618003 Benzamide, 2-methoxy-5-sulfamoyl-N-(2-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)ethyl)- CAS No. 82608-07-9

Benzamide, 2-methoxy-5-sulfamoyl-N-(2-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)ethyl)-

Cat. No.: B1618003
CAS No.: 82608-07-9
M. Wt: 486.5 g/mol
InChI Key: FESZBMLFBJDIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, 2-methoxy-5-sulfamoyl-N-(2-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)ethyl)- is a useful research compound. Its molecular formula is C21H25F3N4O4S and its molecular weight is 486.5 g/mol. The purity is usually 95%.
The exact mass of the compound Benzamide, 2-methoxy-5-sulfamoyl-N-(2-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)ethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 367964. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzamide, 2-methoxy-5-sulfamoyl-N-(2-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)ethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, 2-methoxy-5-sulfamoyl-N-(2-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)ethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

82608-07-9

Molecular Formula

C21H25F3N4O4S

Molecular Weight

486.5 g/mol

IUPAC Name

2-methoxy-5-sulfamoyl-N-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]benzamide

InChI

InChI=1S/C21H25F3N4O4S/c1-32-19-6-5-17(33(25,30)31)14-18(19)20(29)26-7-8-27-9-11-28(12-10-27)16-4-2-3-15(13-16)21(22,23)24/h2-6,13-14H,7-12H2,1H3,(H,26,29)(H2,25,30,31)

InChI Key

FESZBMLFBJDIDC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

82608-07-9

Origin of Product

United States

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